molecular formula C11H20N2O B3360070 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one CAS No. 88327-70-2

4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one

Cat. No. B3360070
CAS RN: 88327-70-2
M. Wt: 196.29 g/mol
InChI Key: WJLRBAYOGUEISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one, commonly known as HP-β-CD, is a cyclic oligosaccharide that has been extensively used in the field of pharmaceuticals. It is a water-soluble compound that can form inclusion complexes with a wide range of hydrophobic molecules. This property has made HP-β-CD an important component in drug delivery systems, as it can improve the solubility and bioavailability of poorly soluble drugs. In

Scientific Research Applications

HP-β-CD has a wide range of scientific research applications, particularly in the field of drug delivery. It can improve the solubility and bioavailability of poorly soluble drugs, making them more effective. HP-β-CD has also been used in the development of transdermal drug delivery systems, as it can enhance the permeability of drugs through the skin. Additionally, HP-β-CD has been used in the formulation of vaccines, as it can stabilize antigens and improve their immunogenicity.

Mechanism of Action

The mechanism of action of HP-β-CD involves the formation of inclusion complexes with hydrophobic molecules. HP-β-CD has a hydrophobic cavity that can accommodate the hydrophobic portion of a molecule, while the hydrophilic exterior of HP-β-CD allows it to dissolve in water. This inclusion complex enhances the solubility and bioavailability of the hydrophobic molecule, making it more effective.
Biochemical and Physiological Effects:
HP-β-CD has been shown to have low toxicity and is generally considered safe for use in pharmaceuticals. However, some studies have reported that HP-β-CD can cause hemolysis in red blood cells at high concentrations. Additionally, HP-β-CD has been shown to interact with cholesterol, which may have implications for its use in drug delivery systems.

Advantages and Limitations for Lab Experiments

HP-β-CD has several advantages for use in lab experiments, including its ability to improve the solubility and bioavailability of hydrophobic molecules. It is also relatively inexpensive and easy to synthesize. However, HP-β-CD has some limitations, including its potential interactions with cholesterol and its tendency to form inclusion complexes with a wide range of hydrophobic molecules, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on HP-β-CD. One area of interest is the development of new methods for synthesizing HP-β-CD that are more efficient and environmentally friendly. Additionally, there is ongoing research on the use of HP-β-CD in the formulation of vaccines, particularly for the delivery of antigens to mucosal surfaces. Finally, there is interest in exploring the potential interactions between HP-β-CD and other biomolecules, such as proteins and nucleic acids, which may have implications for its use in drug delivery systems.

properties

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(14)4-6-12-7-8-13-5-2-3-11(13)9-12/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRBAYOGUEISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCN2CCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523589
Record name 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one

CAS RN

88327-70-2
Record name 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Reactant of Route 3
Reactant of Route 3
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Reactant of Route 4
Reactant of Route 4
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Reactant of Route 5
Reactant of Route 5
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one
Reactant of Route 6
4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.